molecular formula C32H23BO2 B14795852 (4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid

(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid

Cat. No.: B14795852
M. Wt: 450.3 g/mol
InChI Key: GMWSACCOIUBXDM-UHFFFAOYSA-N
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Description

(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a complex aromatic structure, which includes anthracene and biphenyl moieties. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The aromatic rings can undergo reduction under specific conditions to form partially or fully hydrogenated products.

Common Reagents and Conditions

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid is unique due to its combination of anthracene and biphenyl moieties, which provide enhanced conjugation and unique photophysical properties. This makes it particularly valuable in applications requiring efficient light emission and absorption, such as OLEDs and fluorescent probes .

Properties

Molecular Formula

C32H23BO2

Molecular Weight

450.3 g/mol

IUPAC Name

[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]boronic acid

InChI

InChI=1S/C32H23BO2/c34-33(35)26-20-18-25(19-21-26)32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)24-16-14-23(15-17-24)22-8-2-1-3-9-22/h1-21,34-35H

InChI Key

GMWSACCOIUBXDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC=CC=C6)(O)O

Origin of Product

United States

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